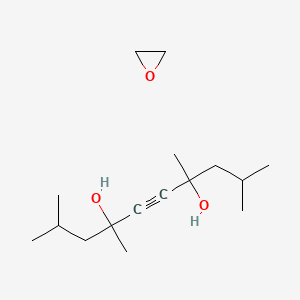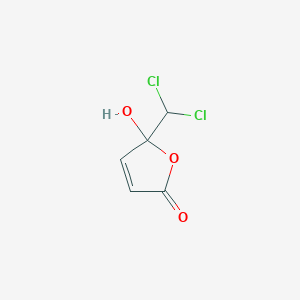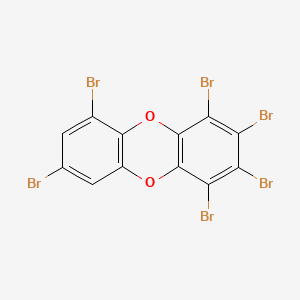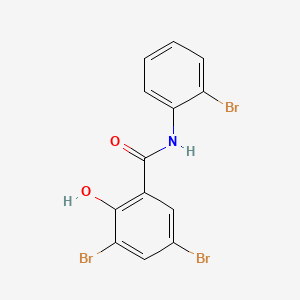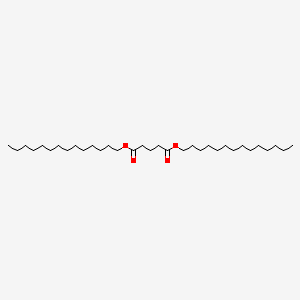
Ditetradecyl glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditetradecyl glutarate is an ester compound derived from glutaric acid and tetradecanol. It is characterized by its long alkyl chains, which contribute to its hydrophobic nature. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ditetradecyl glutarate is synthesized through an esterification reaction between glutaric acid and tetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors. The process begins with the mixing of glutaric acid and tetradecanol in the presence of a catalyst. The mixture is then heated to a specific temperature to initiate the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Ditetradecyl glutarate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and tetradecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Glutaric acid and tetradecanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ditetradecyl glutarate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of ditetradecyl glutarate is primarily based on its chemical structure. The long alkyl chains provide hydrophobic interactions, making it useful in applications where water repellency is desired. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Diethyl glutarate: Another ester of glutaric acid, but with shorter ethyl chains.
Dimethyl glutarate: Similar to diethyl glutarate but with methyl groups.
Dioctyl glutarate: Features longer octyl chains compared to ditetradecyl glutarate.
Uniqueness: this compound is unique due to its long tetradecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring water repellency and compatibility with lipid environments.
Properties
CAS No. |
26720-14-9 |
|---|---|
Molecular Formula |
C33H64O4 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
ditetradecyl pentanedioate |
InChI |
InChI=1S/C33H64O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-36-32(34)28-27-29-33(35)37-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
IJAKILMUHVCHPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



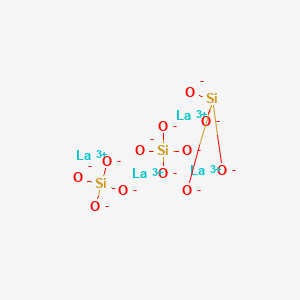
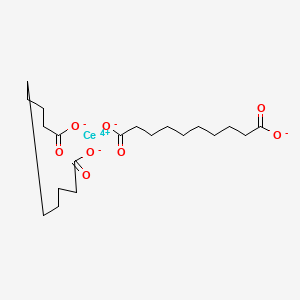
![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)

![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
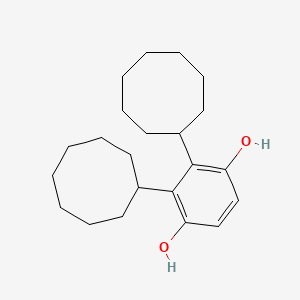
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
